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Overview
Description
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate is a chemical compound with the molecular formula C9H7Cl2N3O2 and a molecular weight of 260.08 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as an impurity of albendazole, a well-known anthelmintic drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate typically involves the reaction of 4,6-dichloro-1H-benzimidazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,6-dichloro-1H-benzimidazole+methyl isocyanate→Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: As an impurity of albendazole, it is relevant in pharmaceutical research and quality control.
Industry: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. In the context of its role as an impurity of albendazole, it may interact with microtubules in parasitic organisms, leading to their disruption and eventual death. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Albendazole: A well-known anthelmintic drug with a similar benzimidazole structure.
Methyl-N-(5,7-dichloro-1H-benzimidazol-2-yl)carbamate: Another related compound with slight structural differences.
Uniqueness
Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its role as an impurity in albendazole also highlights its relevance in pharmaceutical research and quality control .
Properties
CAS No. |
946498-41-5 |
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Molecular Formula |
C9H7Cl2N3O2 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
methyl N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-16-9(15)14-8-12-6-3-4(10)2-5(11)7(6)13-8/h2-3H,1H3,(H2,12,13,14,15) |
InChI Key |
SFQNXHLHBGURHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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